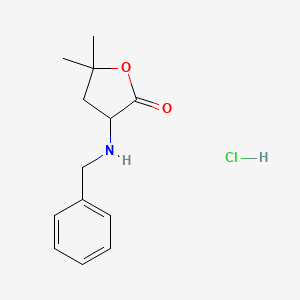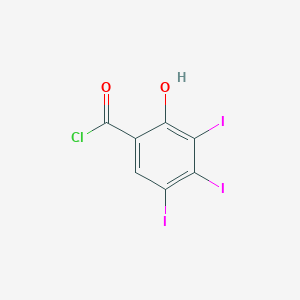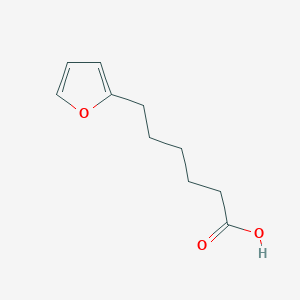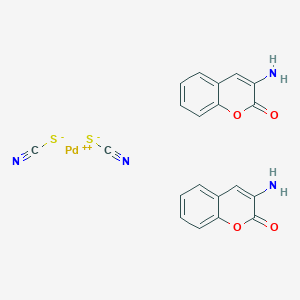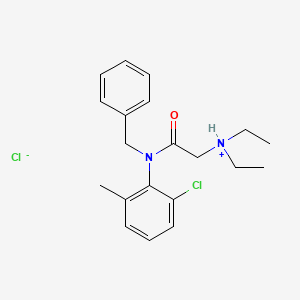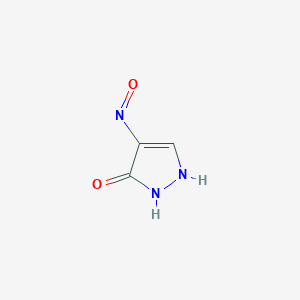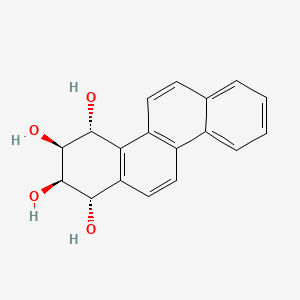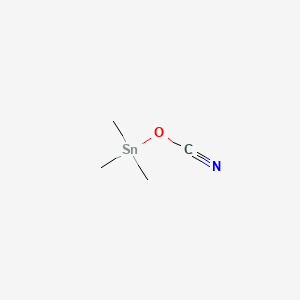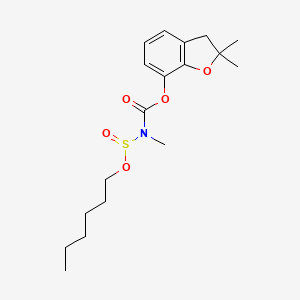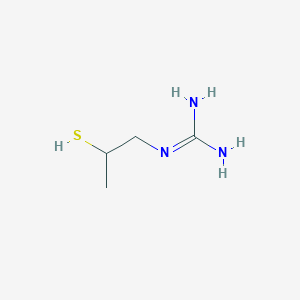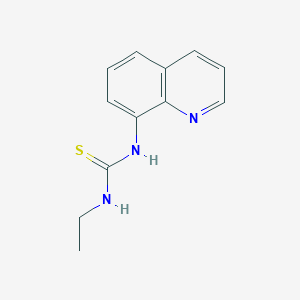
N-Ethyl-N'-quinolin-8-ylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N’-quinolin-8-ylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms The quinoline moiety in this compound is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N’-quinolin-8-ylthiourea typically involves the reaction of quinoline-8-amine with ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
[ \text{Quinoline-8-amine} + \text{Ethyl isothiocyanate} \rightarrow \text{N-Ethyl-N’-quinolin-8-ylthiourea} ]
Industrial Production Methods: While specific industrial production methods for N-Ethyl-N’-quinolin-8-ylthiourea are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring safe handling and disposal of chemicals.
Analyse Chemischer Reaktionen
Types of Reactions: N-Ethyl-N’-quinolin-8-ylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The quinoline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as aluminum chloride (AlCl₃).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N’-quinolin-8-ylthiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of N-Ethyl-N’-quinolin-8-ylthiourea involves its interaction with molecular targets such as enzymes and proteins. The thiourea moiety can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The compound’s ability to chelate metal ions also plays a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Quinoline: A heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring.
Thiourea: An organosulfur compound with the formula SC(NH₂)₂.
N-Allylthiourea: A thiourea derivative with an allyl group attached to the nitrogen atom.
Comparison: N-Ethyl-N’-quinolin-8-ylthiourea is unique due to the presence of both the quinoline and thiourea moieties, which confer distinct chemical and biological properties. Compared to quinoline, it has enhanced reactivity due to the thiourea group. Compared to thiourea, it has additional aromaticity and potential for DNA intercalation due to the quinoline ring. N-Allylthiourea, while similar in structure, lacks the aromatic quinoline ring, making N-Ethyl-N’-quinolin-8-ylthiourea more versatile in its applications.
Eigenschaften
CAS-Nummer |
74982-07-3 |
|---|---|
Molekularformel |
C12H13N3S |
Molekulargewicht |
231.32 g/mol |
IUPAC-Name |
1-ethyl-3-quinolin-8-ylthiourea |
InChI |
InChI=1S/C12H13N3S/c1-2-13-12(16)15-10-7-3-5-9-6-4-8-14-11(9)10/h3-8H,2H2,1H3,(H2,13,15,16) |
InChI-Schlüssel |
MZDPRAZOZZZXTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=S)NC1=CC=CC2=C1N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



